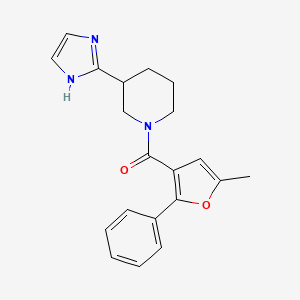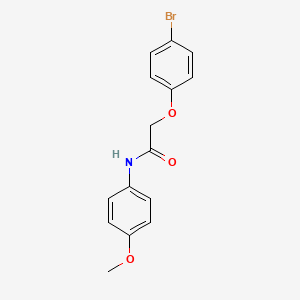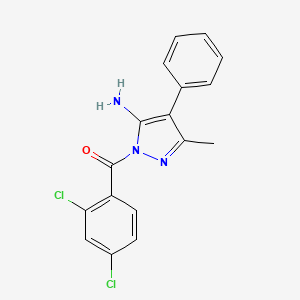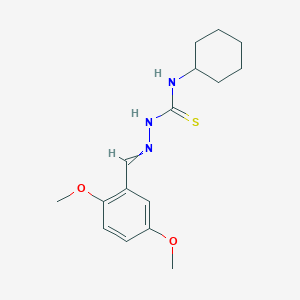
3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis Pathways : The synthesis of compounds related to 3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine often involves multi-step reactions. For instance, compounds with similar structures have been synthesized through reactions like Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction (Kumar et al., 2017).
Molecular Structure Analysis
- Structural Characterization : The structural elucidation of such compounds typically involves spectroscopic techniques like IR, 1H NMR, 13C-NMR, and mass spectrometry, as seen in related compounds (Rajkumar et al., 2014).
Chemical Reactions and Properties
- Reactivity : Compounds with similar frameworks demonstrate varied reactivity, including the ability to undergo nucleophilic addition and cycloaddition reactions, as observed in the synthesis of various derivatives (Pan et al., 2010).
- Chemical Interactions : These compounds can interact with different biological receptors, indicating a diverse chemical behavior (Trabanco et al., 2007).
Physical Properties Analysis
- Solubility and Stability : Similar compounds show varied solubility and stability characteristics, which are crucial for their biological and chemical applications (Guna et al., 2009).
Chemical Properties Analysis
- Functional Groups and Activity : The presence of specific functional groups in these compounds, like the imidazole and piperidine rings, is critical for their chemical properties and interactions (Ishikawa et al., 2010).
科学的研究の応用
Synthesis and Biological Activity
Research involves the synthesis of novel compounds with imidazol and piperidine moieties, exploring their biological activities, particularly analgesic and anti-inflammatory effects. For example, Demchenko et al. (2015) synthesized a series of compounds with varying substituents, including imidazol and piperidine, to test their in vivo analgesic and anti-inflammatory activities, indicating a methodology that could be applied to the compound (Demchenko et al., 2015).
Antidepressant and Anxiolytic Activities
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their potential antidepressant and anxiolytic activities. Kumar et al. (2017) synthesized a novel series of compounds with furan and piperazine components, demonstrating the process of creating and testing these compounds for pharmacological effects (Kumar et al., 2017).
Antimicrobial Activity
The synthesis and characterization of novel compounds with potential antimicrobial activity is a significant area of research. Rajkumar et al. (2014) explored the synthesis of imidazol-1-yl-ethyl)piperazine derivatives, highlighting the antimicrobial screening processes that could be relevant for related compounds (Rajkumar et al., 2014).
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines, including structural analogs, focuses on their potential as antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated the efficacy of these compounds against trypanosomal and plasmodial infections, providing insight into the therapeutic potential and experimental methodologies for compounds with similar structures (Ismail et al., 2004).
特性
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-12-17(18(25-14)15-6-3-2-4-7-15)20(24)23-11-5-8-16(13-23)19-21-9-10-22-19/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHFRZZXJMUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)